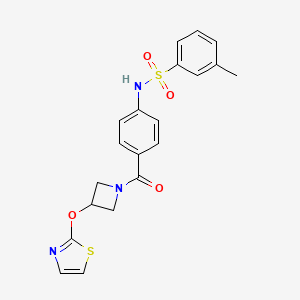

3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-methyl-N-[4-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S2/c1-14-3-2-4-18(11-14)29(25,26)22-16-7-5-15(6-8-16)19(24)23-12-17(13-23)27-20-21-9-10-28-20/h2-11,17,22H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHXKPUAKSXOHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CC(C3)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide typically involves multiple steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Azetidine Ring Formation: The azetidine ring is often constructed through cyclization reactions involving β-amino alcohols and suitable leaving groups under basic conditions.

Coupling Reactions: The thiazole and azetidine intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.

Reduction: Reduction of the azetidine ring can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the opening of the ring to form linear amines.

Substitution: The benzenesulfonamide moiety can participate in nucleophilic aromatic substitution reactions, particularly at the para position relative to the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Linear amines.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for specific receptors. Its structural features suggest it could interact with biological macromolecules in unique ways, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the thiazole and azetidine rings suggests possible antimicrobial, anti-inflammatory, or anticancer activities, which are common properties of compounds containing these moieties.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide would depend on its specific application. Generally, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with metal ions or active sites in enzymes, while the azetidine ring may provide steric hindrance or additional binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound 4-chloro-N-{3-[(4-fluorophenyl)-phenyl-methoxy]-azetidine-1-carbonyl}-benzenesulfonamide (CAS: 1042414-26-5) serves as a structurally analogous comparator . Key differences include:

- Substituents on the benzene ring: The target compound has a 3-methyl group, while the comparator features a 4-chloro substituent.

- Azetidine substituents: The target compound’s thiazol-2-yloxy group introduces a heteroaromatic system, which could improve solubility and π-π interactions.

- Molecular weight : The comparator has a higher molecular weight (474.94 g/mol vs. ~450–460 g/mol estimated for the target compound), which could influence pharmacokinetic properties like absorption and distribution.

Physicochemical Properties

- Solubility : The thiazole’s polarity likely improves the target compound’s solubility in aqueous media compared to the comparator’s lipophilic fluorophenyl-phenyl-methoxy group.

- Stability : Azetidine rings are generally more stable than larger cyclic amines, but the thiazole’s electron-rich nature may make the target compound susceptible to oxidative metabolism.

Data Table: Structural and Molecular Comparison

| Property | 3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide | 4-chloro-N-{3-[(4-fluorophenyl)-phenyl-methoxy]-azetidine-1-carbonyl}-benzenesulfonamide |

|---|---|---|

| Molecular Formula | C₂₁H₂₀N₃O₄S₂ (estimated) | C₂₃H₂₀ClFN₂O₄S |

| Molecular Weight (g/mol) | ~458.53 (estimated) | 474.94 |

| Key Substituents | 3-methyl, thiazol-2-yloxy | 4-chloro, (4-fluorophenyl)-phenyl-methoxy |

| Hypothesized LogP | ~2.5–3.0 (moderate lipophilicity) | ~3.5–4.0 (higher lipophilicity) |

| Potential Targets | Kinases, enzymes with aromatic pockets | Hydrophobic enzyme active sites (e.g., carbonic anhydrase) |

Research Findings and Methodological Considerations

- Cytotoxicity Screening : The SRB assay () is a common method for evaluating anticancer activity, measuring cell density via protein-bound dye extraction . While neither compound’s IC₅₀ values are provided, structural analogs suggest the target compound may exhibit higher potency in hydrophilic environments, whereas the comparator might perform better in lipid-rich tissues.

- Synthetic Accessibility: The comparator’s synthesis involves introducing a fluorophenyl-phenyl-methoxy group via etherification, which may require multi-step protection/deprotection strategies.

Biological Activity

3-methyl-N-(4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)phenyl)benzenesulfonamide is a sulfonamide compound characterized by its complex structure, which includes a thiazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Sulfonamides are known for their diverse pharmacological effects, including antibacterial, antifungal, and anticancer properties.

Structural Features

The molecular formula of this compound is , with a molecular weight of approximately 479.6 g/mol. The compound's structure features multiple functional groups that contribute to its biological activity:

| Functional Group | Description |

|---|---|

| Thiazole | A five-membered ring containing sulfur and nitrogen, known for its reactivity and biological significance. |

| Sulfonamide | Characterized by the presence of a sulfonyl group (), which enhances solubility and bioactivity. |

| Azetidine | A cyclic amine that may influence the compound's interaction with biological targets. |

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Similar sulfonamide derivatives have demonstrated significant antibacterial and antifungal properties. The thiazole group in this compound may enhance its efficacy against various pathogens due to its ability to interact with microbial enzymes.

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures show cytotoxic effects against cancer cell lines. For instance, azine-modified thiadiazole sulfonamides have been reported to exhibit cytotoxicity comparable to established anticancer agents like staurosporine .

- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways. The thiazole moiety may facilitate binding to target proteins through hydrogen bonding and π-π interactions.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Cytotoxicity Assays : In vitro assays on cancer cell lines have shown that modifications in sulfonamide structures can lead to varying degrees of cytotoxicity, suggesting that the unique structural features of this compound may enhance its anticancer activity .

- Antimicrobial Testing : Comparative studies with simpler sulfonamides indicate that the incorporation of thiazole and azetidine rings significantly improves antimicrobial potency, likely due to increased lipophilicity and enhanced membrane permeability.

The synthesis of this compound can be achieved through several methods involving multi-step reactions starting from thiazole and azetidine intermediates. The synthesis typically involves:

- Preparation of Thiazole : Using methods like Hantzsch thiazole synthesis.

- Formation of Azetidine : Achieved through cyclization reactions with appropriate precursors.

- Final Coupling Reaction : Combining the thiazole derivative with the azetidine component to form the final sulfonamide product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.